4-Hydroxy-1-(4-methylthiophene-3-carbonyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-1-(4-methylthiophene-3-carbonyl)piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of piperidine derivatives. This compound features a thiophene ring, a piperidine ring, and multiple functional groups, including hydroxyl, carboxylic acid, and carbonyl groups. Its intricate structure makes it a subject of interest in various scientific research fields, particularly in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1-(4-methylthiophene-3-carbonyl)piperidine-4-carboxylic acid typically involves multiple steps, starting with the construction of the thiophene ring followed by the introduction of the piperidine ring and subsequent functional group modifications. One common approach is the cyclization of appropriate precursors using strong bases or acids to form the piperidine ring. The reaction conditions often require careful control of temperature, solvent choice, and reaction time to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize waste. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of multiple functional groups allows for diverse reactivity patterns.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Addition: Electrophilic addition reactions can be performed using various electrophiles.
Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable building block for constructing diverse chemical structures.
Biology: The biological activity of this compound has been explored in various studies. It has shown potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents targeting specific biological pathways.
Medicine: Research has indicated that derivatives of this compound may possess pharmacological properties, such as anti-inflammatory, analgesic, and antitumor activities. These properties make it a candidate for further development in medicinal chemistry.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals. Its unique structure and reactivity profile make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 4-Hydroxy-1-(4-methylthiophene-3-carbonyl)piperidine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their activity. The thiophene ring can participate in π-π stacking interactions, further modulating the compound's biological effects. The exact molecular targets and pathways depend on the specific biological context and the derivatives being studied.
Comparison with Similar Compounds
4-Hydroxy-1-(3-methylthiophene-2-carbonyl)piperidine-4-carboxylic acid
4-Hydroxy-1-(2-methylthiophene-3-carbonyl)piperidine-4-carboxylic acid
4-Hydroxy-1-(4-methylthiophene-2-carbonyl)piperidine-4-carboxylic acid
Uniqueness: 4-Hydroxy-1-(4-methylthiophene-3-carbonyl)piperidine-4-carboxylic acid stands out due to its specific arrangement of functional groups and the position of the methyl group on the thiophene ring. This unique structure contributes to its distinct reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-hydroxy-1-(4-methylthiophene-3-carbonyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-8-6-18-7-9(8)10(14)13-4-2-12(17,3-5-13)11(15)16/h6-7,17H,2-5H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHHZZUMVKBFJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1C(=O)N2CCC(CC2)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.